molecular formula C17H16FNO3S2 B2631101 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide CAS No. 2034403-97-7

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide

Cat. No.: B2631101
CAS No.: 2034403-97-7
M. Wt: 365.44
InChI Key: XCDVOBFDAXUQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophene core linked to a hydroxypropyl chain and a 2-fluorobenzenesulfonamide group. This compound’s structure combines aromatic heterocyclic, sulfonamide, and fluorinated motifs, which are common in pharmaceuticals and agrochemicals due to their bioactivity and metabolic stability.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDVOBFDAXUQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene, followed by electrophilic cyclization to form the benzothiophene ring . The hydroxyl and sulfonamide groups are then introduced through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions .

Major Products

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs in Benzo[b]thiophene Derivatives

describes four malonate esters containing benzo[b]thiophen-2-yl and chlorobenzo[d]thiazol-2-ylamino groups.

Compound Name (from ) Yield (%) Melting Point (°C) Enantiomeric Purity (HPLC) Key Structural Features
Diethyl malonate derivative (5fc) 76 113–115 82.0% Ethyl ester, chloro-benzothiazole substituent
Dipropyl malonate derivative (5gr) 76 92–94 N/A Propyl ester, same core
Dibenzyl malonate derivative (5hr) 82 125–127 N/A Benzyl ester, higher molecular weight

Key Observations :

  • Substituent Effects : Longer alkyl chains (e.g., propyl vs. ethyl) reduce melting points, likely due to decreased crystallinity. Benzyl esters (5hr) exhibit higher melting points, suggesting enhanced aromatic stacking .
  • Stereochemical Purity : Enantiomeric purity (82% for 5fc) highlights challenges in asymmetric synthesis, which may also apply to the target compound’s hydroxypropyl group.

Sulfonamide Derivatives with Fluorinated Moieties

and describe sulfonamides with fluorophenyl and triazole/thione groups. These compounds share functional group similarities with the target molecule:

Compound (Source) Key Features IR Spectral Data (cm⁻¹) Synthesis Yield
2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] () Phenylsulfonyl, difluorophenyl, C=S bond ν(C=S): 1243–1258; ν(C=O): 1663–1682 Moderate-High
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones [7–9] () Triazole-thione, fluorophenyl ν(C=S): 1247–1255; ν(NH): 3278–3414 Moderate
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-butanyl)benzenesulfonamide () Oxadiazole, fluorophenyl, branched alkyl N/A N/A

Key Observations :

  • Spectral Signatures : The target compound’s sulfonamide group would likely show ν(SO₂) stretches near 1150–1350 cm⁻¹, similar to ’s sulfonyl derivatives. The absence of ν(C=O) in triazole-thiones [7–9] contrasts with the target’s hydroxypropyl group, which may exhibit ν(OH) near 3200–3600 cm⁻¹ .
  • Fluorine Effects: Fluorine atoms enhance electronegativity and metabolic stability. The 2-fluorobenzenesulfonamide group in the target compound may improve binding affinity compared to non-fluorinated analogs .

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide is a complex organic compound featuring a sulfonamide functional group, which plays a significant role in its biological activity. This article will explore the compound's biological activities, including its pharmacological properties, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound consists of several key structural components:

  • Benzo[b]thiophene moiety : Known for its role in various biological activities.
  • Hydroxypropyl group : Enhances solubility and potential interactions with biological targets.
  • Fluorinated benzene sulfonamide : Increases lipophilicity and metabolic stability.

The presence of fluorine in its structure is particularly noteworthy as it can enhance the compound's pharmacological profile, potentially influencing its interaction with enzymes and receptors involved in various biological processes .

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, compounds containing the benzo[b]thiophene core have been shown to possess antibacterial and antifungal properties . The sulfonamide group is known for its effectiveness against a range of pathogens, making this compound a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have demonstrated the ability to inhibit key inflammatory pathways, including the modulation of cytokine production and the inhibition of cyclooxygenase enzymes . Further studies are necessary to elucidate the specific mechanisms by which this compound exerts these effects.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's effectiveness against various cancer cell lines. Preliminary results indicate that compounds related to this structure can induce apoptosis in cancer cells, suggesting potential applications in oncology . For example, studies have reported IC50 values indicating significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7 .

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The following outlines common synthetic routes:

  • Preparation of Benzo[b]thiophene Core : This can be achieved through palladium-catalyzed coupling reactions.
  • Formation of Hydroxypropyl Group : The introduction of this group may involve nucleophilic substitution reactions.
  • Sulfonamide Formation : The final step generally involves the reaction of the amine with a sulfonyl chloride.

Each step requires careful control of reaction conditions to ensure high yields and purity .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

Study ReferenceCompound StudiedKey Findings
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamideExhibited antimicrobial and anti-inflammatory activities.
Various benzothiophene derivativesSignificant cytotoxic effects against cancer cell lines with reported IC50 values < 20 μM.
2-HydroxythiobenzanilidesHighlighted potential for development as new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Route Design : Start with benzo[b]thiophen-2-yl derivatives and 2-fluorobenzenesulfonamide precursors. A nucleophilic substitution or coupling reaction (e.g., Mitsunobu reaction) could introduce the hydroxypropyl linker.
  • Optimization : Use statistical experimental design (e.g., factorial or response surface methods) to vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs minimize experiments while identifying critical factors .
  • Validation : Monitor intermediates via TLC/HPLC and characterize final products using NMR and HRMS.

Q. How can purity and structural integrity be validated for this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR for functional groups (e.g., sulfonamide S=O stretch ~1350 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (as in ’s analogous sulfonamide study) resolves stereochemistry and hydrogen-bonding networks .
  • Purity : HPLC with UV detection (≥95% purity threshold) and elemental analysis (C, H, N, S within ±0.4% theoretical).

Q. What stability considerations are critical for storage and handling?

  • Methodology :

  • Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation, as recommended for sulfonamide derivatives in .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products.

Advanced Research Questions

Q. How can computational methods predict reactivity and selectivity in novel reactions?

  • Methodology :

  • Quantum Chemistry : Use density functional theory (DFT) to model transition states and activation barriers for reactions like sulfonamide alkylation. ICReDD’s approach combines reaction path searches with experimental feedback loops .
  • Machine Learning : Train models on sulfonamide reaction databases to predict regioselectivity in heterocyclic systems.

Q. How can contradictions in bioactivity data across experimental models be resolved?

  • Methodology :

  • Meta-Analysis : Aggregate data from in vitro (e.g., enzyme assays) and in vivo (e.g., pharmacokinetics) studies. Use multivariate regression to identify confounding variables (e.g., solubility differences in DMSO vs. saline) .
  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in sulfonamide) to track metabolic pathways and validate target engagement.

Q. What reactor designs improve scalability while maintaining stereochemical purity?

  • Methodology :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation). CRDC subclass RDF2050112 highlights reactor designs for optimized mixing and residence time .
  • Separation Technologies : Membrane-based purification (CRDC RDF2050104) removes by-products without racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.